molecular formula C12H16O3 B7873519 4-(3-Methoxyphenyl)oxan-4-ol

4-(3-Methoxyphenyl)oxan-4-ol

Cat. No.: B7873519
M. Wt: 208.25 g/mol
InChI Key: XUEPBIFMSGVCRK-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group and a 3-methoxyphenyl substituent at the 4-position of the oxan ring. The methoxy group at the 3-position of the phenyl ring may influence solubility, reactivity, and biological interactions, making it a valuable scaffold for drug discovery and chemical synthesis .

Properties

IUPAC Name

4-(3-methoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-4-2-3-10(9-11)12(13)5-7-15-8-6-12/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEPBIFMSGVCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)oxan-4-ol typically involves the reaction of 3-methoxyphenyl derivatives with oxan-4-ol precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 3-methoxyphenyl compounds react with oxan-4-ol in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 4-(3-Methoxyphenyl)oxan-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type :

  • The 3-methoxyphenyl group in the target compound distinguishes it from analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the methoxy group is at the phenyl ring's 2-position. This positional difference can alter steric hindrance and electronic effects .
  • Heterocyclic substituents, such as pyrazole in 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol, introduce nitrogen atoms that enhance coordination capabilities, unlike the purely aromatic 3-methoxyphenyl group .

Functional Group Diversity: The amine hydrochloride in 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride provides ionic character, improving water solubility compared to the neutral hydroxyl group in the target compound . The dimethylaminomethyl group in 4-[(Dimethylamino)methyl]oxan-4-ol introduces basicity, enabling pH-responsive behavior in drug delivery systems .

Stereochemical Considerations: (3R,4R)-4-(Hydroxymethyl)oxan-3-ol highlights the importance of stereochemistry, as its chiral centers at C3 and C4 make it suitable for enantioselective synthesis, a feature absent in the non-chiral 4-(3-Methoxyphenyl)oxan-4-ol .

Biological and Material Applications :

  • Compounds like 4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol are explored for metal-organic frameworks due to pyrazole's chelating properties, whereas the 3-methoxyphenyl group in the target compound may favor π-π stacking in supramolecular chemistry .
  • The hydroxyl group in all analogs serves as a handle for further functionalization, such as esterification or glycosylation .

Research Findings and Implications

  • Thermal Stability: Derivatives like 4-(4-(hexyloxyphenyl)iminomethyl)-3-methoxyphenyl benzoate exhibit liquid crystalline behavior, suggesting that 4-(3-Methoxyphenyl)oxan-4-ol could be tailored for optoelectronic materials .

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